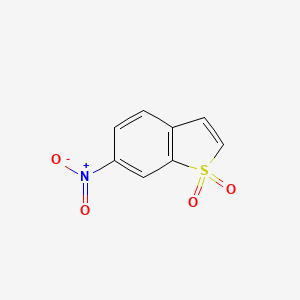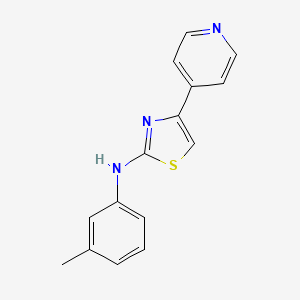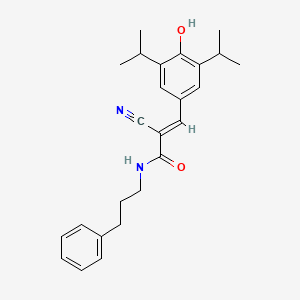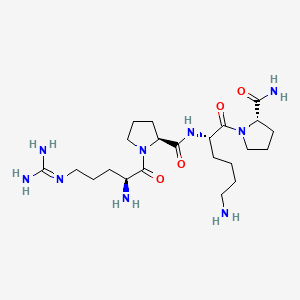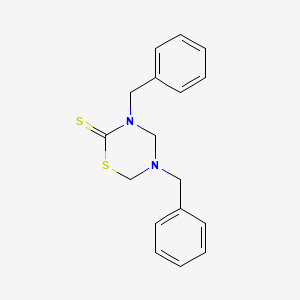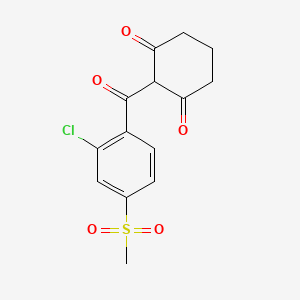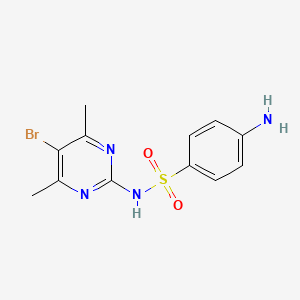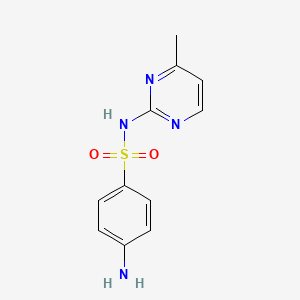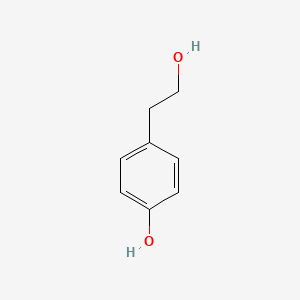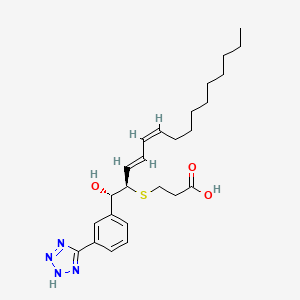
Sulukast
Descripción general
Descripción
Sulukast es un fármaco de molécula pequeña que actúa como un antagonista del receptor de leucotrienos cisteinil. Inicialmente fue desarrollado por Eli Lilly & Co. para el tratamiento de enfermedades respiratorias, especialmente el asma. La fórmula molecular del compuesto es C25H36N4O3S, y tiene un peso molecular de 472.643 Da .
Aplicaciones Científicas De Investigación
Química: Utilizado como compuesto modelo para estudiar el antagonismo del receptor de leucotrienos cisteinil.
Biología: Investigado por sus efectos en los procesos biológicos mediados por leucotrienos.
Medicina: Investigado principalmente por su potencial terapéutico en el tratamiento del asma y otras enfermedades respiratorias.
Industria: Utilizado en el desarrollo de medicamentos inhalados para afecciones respiratorias.
Mecanismo De Acción
Sulukast ejerce sus efectos antagonizando selectivamente los receptores de leucotrienos cisteinil (CysLT1). Los leucotrienos cisteinil son mediadores inflamatorios que desempeñan un papel significativo en la patogenia del asma. Al bloquear estos receptores, this compound previene la broncoconstricción, inflamación y producción de moco inducidas por leucotrienos, aliviando así los síntomas del asma .
Compuestos Similares:
Montelukast: Otro antagonista del receptor de leucotrienos cisteinil utilizado para el tratamiento del asma.
Zafirlukast: Similar a Montelukast, utilizado para controlar los síntomas del asma.
Comparación:
This compound vs. Montelukast: Ambos compuestos actúan sobre el mismo receptor, pero this compound tiene una estructura química diferente, lo que puede influir en sus propiedades farmacocinéticas y eficacia.
This compound vs. Zafirlukast: Si bien ambos son antagonistas del receptor de leucotrienos, sus estructuras químicas y afinidades específicas de unión al receptor difieren, lo que lleva a variaciones en sus efectos clínicos y perfiles de efectos secundarios
La estructura química única de this compound y sus propiedades de unión al receptor lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas, especialmente en el campo de las enfermedades respiratorias.
Análisis Bioquímico
Biochemical Properties
Sulukast functions primarily as an antagonist of cysteinyl leukotrienes C4, D4, and E4. These leukotrienes are inflammatory mediators that play a significant role in conditions like asthma by causing bronchoconstriction, mucus secretion, and vascular permeability. This compound binds to the cysteinyl leukotriene receptors, preventing these leukotrienes from exerting their effects. This interaction helps reduce inflammation and bronchoconstriction, making this compound an effective anti-asthmatic agent .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell signaling pathways by blocking the action of cysteinyl leukotrienes on their receptors. This blockade leads to reduced activation of downstream signaling pathways that are involved in inflammation and bronchoconstriction. This compound also affects gene expression by modulating the transcription of genes involved in inflammatory responses. Additionally, it impacts cellular metabolism by altering the production of inflammatory mediators .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cysteinyl leukotriene receptors, specifically CysLT1 and CysLT2. This binding inhibits the action of leukotrienes C4, D4, and E4, preventing them from activating their respective receptors. The inhibition of these receptors leads to a decrease in the inflammatory response and bronchoconstriction. This compound’s antagonistic action is competitive, meaning it competes with leukotrienes for binding to the receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, although its potency may diminish with prolonged exposure. In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, particularly in reducing inflammation and bronchoconstriction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and bronchoconstriction without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic effects. These findings highlight the importance of dose optimization in clinical settings .
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve the oxidation and conjugation of this compound, leading to the formation of inactive metabolites that are excreted via the urine and feces. The interaction of this compound with these enzymes can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can enhance its therapeutic effects but also poses a risk of toxicity in certain tissues .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and cell membranes, where it interacts with cysteinyl leukotriene receptors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. These modifications ensure that this compound reaches its intended site of action, enhancing its efficacy in blocking leukotriene-mediated responses .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Sulukast implica una reacción de sustitución nucleofílica catalizada por base (Sn2) entre un epóxido de dieno y 3-tiopropionato de metilo en metanol. Esta reacción produce un análogo protegido de this compound. Los grupos protectores se eliminan posteriormente utilizando una resina de intercambio iónico ácida seguida de hidrólisis básica en una mezcla de metanol-agua .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica típicamente mediante técnicas cromatográficas para eliminar cualquier impureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: Sulukast experimenta varias reacciones químicas, entre ellas:
Oxidación: this compound puede oxidarse en condiciones específicas para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados tioles correspondientes.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente sustituciones nucleofílicas, debido a la presencia de grupos funcionales reactivos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Productos Principales Formados:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Montelukast: Another cysteinyl leukotriene receptor antagonist used for asthma treatment.
Zafirlukast: Similar to Montelukast, used for managing asthma symptoms.
Comparison:
Sulukast vs. Montelukast: Both compounds act on the same receptor, but this compound has a different chemical structure, which may influence its pharmacokinetic properties and efficacy.
This compound vs. Zafirlukast: While both are leukotriene receptor antagonists, their chemical structures and specific receptor binding affinities differ, leading to variations in their clinical effects and side effect profiles
This compound’s unique chemical structure and receptor binding properties make it a valuable compound for research and therapeutic applications, particularly in the field of respiratory diseases.
Propiedades
IUPAC Name |
3-[(1S,2R,3E,5Z)-1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(33-18-17-23(30)31)24(32)20-14-13-15-21(19-20)25-26-28-29-27-25/h10-16,19,22,24,32H,2-9,17-18H2,1H3,(H,30,31)(H,26,27,28,29)/b11-10-,16-12+/t22-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHOSUPSOWQQCB-AFOLHBCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(C(C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\C=C\[C@H]([C@H](C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98116-53-1 | |
| Record name | Sulukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098116531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M652A5186T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



